イバンドロン酸ナトリウム
概要
説明
オメプラゾールは、過剰な胃酸分泌に関連する状態の治療に広く使用されている薬剤です。 これはプロトンポンプ阻害剤であり、胃酸分泌を効果的に抑制するため、逆流性食道炎、消化性潰瘍、およびゾリンジャー・エリソン症候群の治療に役立ちます . オメプラゾールは、1978年に最初に特許を取得し、1988年に医療用途で承認されました .
2. 製法
合成経路と反応条件: オメプラゾールの合成には、いくつかの重要なステップが含まれます。 一般的な方法の1つは、チタン錯体の存在下で、有機溶媒中で酸化剤を使用して、5-メトキシ-2-[(4-メトキシ-3,5-ジメチル-2-ピリジニル)メチル]チオ]-1H-ベンゾイミダゾールの酸化を行うことです . 別の方法では、チオエーテル中間体のメタノール溶液中で、モリブデン酸アンモニウムと過酸化水素を触媒として使用します .
工業生産方法: オメプラゾールの工業生産では、反応と精製が同じ溶媒系で行われるワンポット法が採用されることがよくあります。 この方法は、操作ステップ、エネルギー消費、および時間コストを削減することにより、生産効率を向上させます。 このプロセスでは、温度とpHを制御して、高い収率と純度を実現します .
科学的研究の応用
Omeprazole has a broad range of applications in scientific research:
生化学分析
Biochemical Properties
Ibandronate Sodium interacts with hydroxyapatite, a naturally occurring mineral found in bones . It is taken into the bone where it binds to hydroxyapatite . The interaction with hydroxyapatite is crucial for its role in preventing and treating osteoporosis .
Cellular Effects
Ibandronate Sodium has significant effects on osteoclasts, the cells responsible for bone resorption . It inhibits the resorptive phase of bone turnover, effectively reducing the rate at which bone is broken down .
Molecular Mechanism
The mechanism of action of Ibandronate Sodium involves its uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, Ibandronate Sodium exerts its effects, inhibiting the resorptive activity of these cells .
Temporal Effects in Laboratory Settings
Ibandronate Sodium has a long half-life, up to 157 hours . This allows it to have long-term effects on cellular function, particularly in the context of bone resorption .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, Ibandronate Sodium’s effectiveness in preventing and treating osteoporosis suggests that it has a significant impact at the dosages used in clinical settings .
Metabolic Pathways
Ibandronate Sodium does not directly participate in metabolic pathways. By inhibiting bone resorption, it indirectly affects the metabolism of bone tissue .
Transport and Distribution
Ibandronate Sodium is distributed in the body through the bloodstream and is taken up by osteoclasts in the bone . Its distribution is primarily determined by the presence of hydroxyapatite, to which it binds .
Subcellular Localization
Once taken up by osteoclasts, Ibandronate Sodium is localized within these cells . Its localization is crucial for its ability to inhibit the resorptive activity of osteoclasts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole involves several key steps. One common method includes the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole in an organic solvent with an oxidizing agent in the presence of a titanium complex . Another method involves the use of ammonium molybdate and hydrogen peroxide as catalysts in a methanol solution of the thioether intermediate .
Industrial Production Methods: Industrial production of omeprazole often employs a one-pot method where reaction and refining occur in the same solvent system. This method enhances production efficiency by reducing operation steps, energy consumption, and time costs. The process involves controlling the temperature and pH to achieve high yield and purity .
化学反応の分析
反応の種類: オメプラゾールは、酸化、還元、置換などのさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: 過酸化水素やモリブデン酸アンモニウムなどの酸化剤を使用します.
還元: 亜硫酸ナトリウムなどの還元剤を使用します.
置換: 特定の条件下で、ベンゾイミダゾール環にさまざまな置換基を導入できます。
主な生成物: これらの反応の主な生成物はオメプラゾール自体であり、使用される特定の反応条件と試薬に応じて、副生成物が生成される可能性があります .
4. 科学研究への応用
オメプラゾールは、科学研究において幅広い用途があります。
類似化合物との比較
オメプラゾールは、プロトンポンプ阻害剤のクラスに属し、このクラスにはいくつかの他の化合物も含まれています。
エソメプラゾール: オメプラゾールのより安定で効果的なエナンチオマー.
ランソプラゾール: 機能は似ていますが、薬物動態が異なります.
パンタプラゾール: 作用時間が長く、副作用のプロフィールがわずかに異なります.
ラベプラゾール: オメプラゾールと比較して、作用開始が速い.
独自性: オメプラゾールは、広く使用されている最初プロトンポンプ阻害剤であり、その有効性と確立された安全性プロファイルにより、依然として人気の選択肢です .
特性
CAS番号 |
138844-81-2 |
---|---|
分子式 |
C9H23NNaO7P2 |
分子量 |
342.22 g/mol |
IUPAC名 |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChIキー |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
正規SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
138844-81-2 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
同義語 |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?
A1: Ibandronate sodium, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].
Q2: How does the inhibition of FPPS by Ibandronate sodium affect osteoclasts?
A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].
Q3: Beyond its effects on osteoclasts, does Ibandronate sodium have other notable downstream effects?
A3: Research suggests that Ibandronate sodium may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, Ibandronate sodium has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].
Q4: What is the molecular formula and weight of Ibandronate sodium?
A4: Ibandronate sodium has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.
Q5: How stable is Ibandronate sodium under different storage conditions?
A6: Ibandronate sodium exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].
Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of Ibandronate sodium formulations?
A7: Researchers have explored the encapsulation of Ibandronate sodium within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.
Q7: How is Ibandronate sodium administered, and what is its typical pharmacokinetic profile?
A8: Ibandronate sodium can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].
Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ibandronate sodium?
A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.
Q9: What preclinical models have been used to investigate the efficacy of Ibandronate sodium?
A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of Ibandronate sodium. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of Ibandronate sodium on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].
Q10: What clinical evidence supports the use of Ibandronate sodium in treating osteoporosis?
A11: Clinical trials have demonstrated the efficacy of Ibandronate sodium in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].
Q11: What are the known safety and toxicity concerns associated with Ibandronate sodium?
A12: While generally well-tolerated, Ibandronate sodium, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.
Q12: What analytical techniques are commonly employed for the quantification and quality control of Ibandronate sodium in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and control of Ibandronate sodium in pharmaceutical preparations. These include:
- RP-HPLC: This technique offers high sensitivity and accuracy for quantifying Ibandronate sodium in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
- Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in Ibandronate sodium bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
- UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating Ibandronate sodium in pharmaceutical dosage forms [].
Q13: Have these analytical methods been validated for their intended use in Ibandronate sodium analysis?
A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.
Q14: Are there alternative treatments for osteoporosis, and how does Ibandronate sodium compare in terms of efficacy and safety?
A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. Ibandronate sodium offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].
Q15: How has the research on Ibandronate sodium contributed to the field of bone health and osteoporosis treatment?
A16: The development and research on Ibandronate sodium have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。